



Application Notes and Protocols for TA-316 (GMP) in Cell Culture Media

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Compound of Interest		
Compound Name:	TA-316 (GMP)	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1] As a GMP (Good Manufacturing Practice) grade reagent, TA-316 is suitable for use in clinical and preclinical applications, particularly in the generation of megakaryocytes (MKs) and platelets from human induced pluripotent stem cells (hiPSCs) for cell therapy and drug development.[2][3] This document provides detailed application notes and protocols for the use of TA-316 in compatible cell culture media for the efficient production of megakaryocytes and platelets.

The transition from research to clinical applications in cell therapy necessitates the use of well-defined, consistent, and regulatory-compliant raw materials.[4][5] GMP-grade cell culture media and reagents like TA-316 are vital for ensuring the safety, quality, and efficacy of the final cellular product.[5][6] Chemically defined, serum-free, and animal component-free media formulations are highly recommended to minimize variability and reduce the risk of contamination.[6][7][8]

I. Compatible Cell Culture Media for TA-316 (GMP)

The successful differentiation of hiPSCs into megakaryocytes using TA-316 requires a multistage process with specific media formulations at each step. The general workflow involves:



- Expansion of undifferentiated hiPSCs.
- Differentiation into hematopoietic progenitor cells (HPCs).
- Maturation into megakaryocytes and subsequent platelet generation.

Several commercially available GMP-compliant and chemically defined media systems are suitable for this purpose.

Recommended Basal Media and Systems:

- For hiPSC Expansion:
 - Essential 8[™] (E8) Medium: A fully defined and xeno-free medium suitable for the growth and expansion of human pluripotent stem cells under cGMP conditions.[5]
 - StemFit®: A chemically defined and animal component-free medium for the culture of hiPSCs and hESCs, with GMP grades available.[6]
 - ExCellerate[™] iPSC Expansion Medium, Animal-Free, GMP: A complete, ready-to-use formulation for the feeder-free expansion of human pluripotent stem cells.[8]
 - iPS-Brew GMP Medium: A serum-free and xeno-free formulation designed for GMPcompliant PSC expansion.[9]
- For Hematopoietic and Megakaryocyte Differentiation:
 - StemPro[™]-34 SFM: A serum-free medium widely used for the culture of hematopoietic stem and progenitor cells.
 - APEL™ Medium: A serum-free, animal-free medium that can be supplemented with desired cytokines for hematopoietic differentiation.
 - IMDM (Iscove's Modified Dulbecco's Medium): A common basal medium for the culture of hematopoietic cells, which can be made serum-free with appropriate supplements.[10]
 - STEMdiff™ Megakaryocyte Kit: A commercially available kit with a serum- and feeder-free formulation for generating high yields of megakaryocytes from hPSCs.[11]



II. Quantitative Data: Performance of TA-316 in Megakaryocyte Differentiation

The following tables summarize the performance of TA-316 in promoting megakaryopoiesis from hiPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs) and bone marrow CD34+ cells, as compared to recombinant human TPO (rhTPO) and another c-MPL agonist, eltrombopag.

Table 1: Effect of TA-316 on the Expansion of imMKCLs[1]

Compound (Concentration)	Fold Increase in Total Cell Number (Day 11)	
rhTPO (50 ng/mL)	~1.5x	
TA-316 (200 ng/mL)	~2.0-2.5x	
Eltrombopag (3000 ng/mL)	~1.0x (baseline)	

Table 2: Induction of Megakaryocyte Lineage Marker (CD41+) from Bone Marrow CD34+ Cells[1]

Compound (Concentration)	Percentage of CD41+ Cells (Day 10)	
DMSO (Control)	~5%	
rhTPO (50 ng/mL)	~25%	
TA-316 (800 ng/mL)	~35%	
Eltrombopag (3000 ng/mL)	~15%	

Table 3: Upregulation of Megakaryocyte-Specific Gene Expression by TA-316 in Cultured BM CD34+ Cells[1]



Gene	Effect of TA-316 (800 ng/mL) vs. rhTPO (50 ng/mL)
GATA1	Greater upregulation
ZFPM1	Greater upregulation
FLI1	Greater upregulation
NFE2	Greater upregulation
VWF	Greater upregulation

Table 4: Maturation and Functionality of imMKCL-derived Megakaryocytes and Platelets[1]

Parameter	rhTPO (50 ng/mL)	TA-316 (200 ng/mL)	Eltrombopag (1000 ng/mL)
Multinucleated (≥8n) MKs (%)	~20%	~25%	~15%
PAC-1 Binding on Platelets (%)	~40%	~50%	~30%

III. Experimental Protocols

Protocol 1: Differentiation of hiPSCs into Megakaryocytes using TA-316

This protocol is a synthesized approach based on established methods for megakaryocyte differentiation, incorporating TA-316 in a chemically defined, feeder-free system.[12][13][14][15]

Materials:

- hiPSCs: Maintained in a GMP-compliant expansion medium (e.g., Essential 8™, StemFit®).
- · Coating: Vitronectin or Laminin-521.
- Differentiation Media:



- Stage 1 (Mesoderm Induction, Day 0-2): Basal medium (e.g., ½ StemMACS™ iPS-Brew XF + ½ APEL™ 2) supplemented with BMP4 (50 ng/mL) and VEGF (50 ng/mL).
- Stage 2 (Hematopoietic Specification, Day 2-12): APEL™ 2 medium supplemented with SCF (50 ng/mL), and other hematopoietic cytokines like IL-3 (25 ng/mL) can be considered.
- Stage 3 (Megakaryocyte Expansion and Maturation, Day 12+): StemSpan[™] SFEM II or IMDM-based serum-free medium supplemented with TA-316 (GMP) (200-800 ng/mL), SCF (50 ng/mL), and optionally IL-1β.
- Reagents: ROCK inhibitor (e.g., Y-27632), cell dissociation buffer (e.g., TrypLE™).

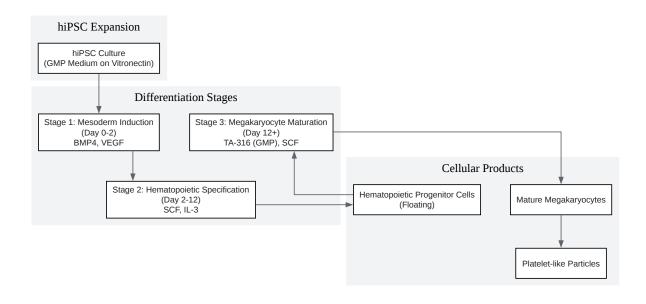
Procedure:

- hiPSC Culture: Culture hiPSCs on vitronectin-coated plates in a GMP-compliant expansion medium.
- Initiation of Differentiation (Day 0):
 - Dissociate hiPSC colonies into single cells.
 - Seed cells at an appropriate density (e.g., 5 x 10⁴ cells/cm²) on coated plates in Stage 1 medium with ROCK inhibitor for the first 24 hours.
- Mesoderm Induction (Day 0-2):
 - Culture the cells in Stage 1 medium for 2 days.
- Hematopoietic Specification (Day 2-12):
 - On day 2, switch to Stage 2 medium.
 - Perform partial media changes every 2-3 days. Floating hematopoietic progenitor cells (HPCs) will start to appear.
- Megakaryocyte Expansion and Maturation (Day 12 onwards):



- Collect the floating HPCs and transfer them to a new suspension culture vessel (e.g., ultra-low attachment plates or stirred-tank bioreactor).
- Culture the cells in Stage 3 medium containing TA-316 (GMP) and SCF.
- Maintain the cell density between 0.5 1 x 10^6 cells/mL with partial media changes.
- Platelet Collection:
 - Mature megakaryocytes will begin to release platelet-like particles into the culture supernatant, which can be collected for analysis.

Experimental Workflow Diagram



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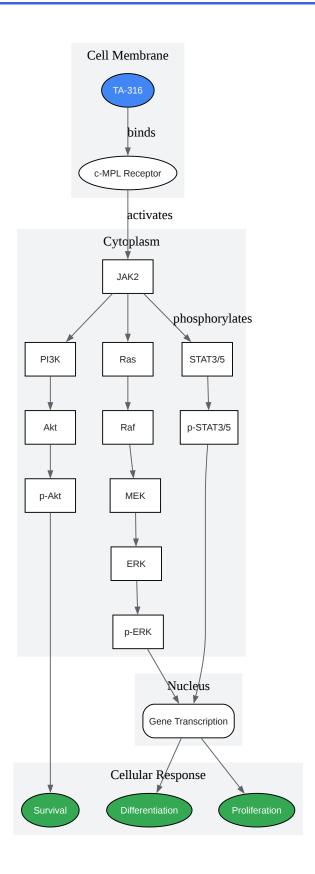
Caption: Workflow for megakaryocyte differentiation from hiPSCs using TA-316 (GMP).



IV. Signaling Pathwayc-MPL Signaling Pathway in Megakaryopoiesis

TA-316 acts as an agonist for the c-MPL receptor, mimicking the action of thrombopoietin (TPO).[1] The binding of TA-316 to c-MPL induces receptor dimerization and the activation of downstream signaling cascades, primarily the JAK-STAT and MAPK/ERK pathways. These pathways are critical for the proliferation of megakaryocyte progenitors, their terminal differentiation, and ultimately, platelet production.[7][16]





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Caption: Simplified c-MPL signaling pathway activated by TA-316.



V. Conclusion

TA-316 (GMP) is a potent and effective small molecule for the ex vivo generation of megakaryocytes and platelets from hiPSCs. Its performance is comparable, and in some aspects superior, to recombinant TPO.[1] For optimal results and to ensure a seamless transition to clinical applications, TA-316 should be used in conjunction with a well-defined, GMP-compliant, and serum-free cell culture system. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize TA-316 in their cell culture applications.

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